Etamiphylline

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von Etamiphyllin umfasst die Reaktion von Theophyllin mit Diethylaminoethylchlorid. Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Dimethylformamid unter Rückflussbedingungen statt. Das Produkt wird dann durch Umkristallisation gereinigt .

Analyse Chemischer Reaktionen

Etamiphyllin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Etamiphyllin kann zu verschiedenen Metaboliten oxidiert werden. Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsreaktionen von Etamiphyllin sind weniger häufig, können aber mit Reduktionsmitteln wie Lithiumaluminiumhydrid erzielt werden.

Substitution: Etamiphyllin kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Diethylaminoethylgruppe. Häufige Reagenzien sind Alkylhalogenide und Nukleophile wie Natriumazid.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann beispielsweise die Oxidation hydroxylierte Derivate ergeben, während Substitutionsreaktionen eine Vielzahl substituierter Xanthine erzeugen können .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Etamiphylline is classified as a methylxanthine and serves as a bronchodilator. Its structure is characterized by a diethylaminoethyl side chain at position 7 of the theophylline molecule, which enhances its bronchodilatory effects. The compound's mechanism of action involves the relaxation of airway smooth muscle, thereby alleviating bronchoconstriction associated with respiratory conditions such as asthma.

Clinical Applications in Human Medicine

2.1 Asthma Treatment

this compound was developed as an alternative to theophylline for managing asthma due to its potentially lower side effects. However, clinical efficacy in humans has been limited, with some studies indicating that while it may exhibit bronchodilatory properties, its effectiveness compared to established treatments remains uncertain .

2.2 Cardiovascular Applications

In certain cases, this compound has been used to manage cardiovascular conditions due to its positive inotropic effects. It has been shown to improve cardiac output and reduce left ventricular filling pressure in patients with chronic heart failure .

Veterinary Applications

This compound has found significant use in veterinary medicine, particularly in treating respiratory and cardiac distress in neonatal animals such as lambs, calves, pigs, foals, and deer. The pharmacokinetic profile indicates rapid absorption following oral and intramuscular administration, making it effective for urgent care in these species .

Pharmacokinetics

The pharmacokinetics of this compound reveal that it is rapidly absorbed after administration. Studies have demonstrated that it can be administered via different routes (oral and intramuscular) with varying dosages depending on the species being treated:

| Species | Administration Route | Dosage (mg/kg body weight) |

|---|---|---|

| Dogs | Oral/IM | 14-28 |

| Horses | Oral/IM | 7-14 |

| Calves | IM | 14-28 |

These pharmacokinetic properties contribute to its effectiveness in both human and veterinary applications .

Wirkmechanismus

The exact mechanism of action of etamiphylline is not well understood. it is believed to act as a phosphodiesterase inhibitor, similar to other xanthine derivatives. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which can result in bronchodilation and other physiological effects .

Vergleich Mit ähnlichen Verbindungen

Etamiphyllin ist anderen Xanthinderivaten wie Theophyllin und Aminophyllin ähnlich. Es ist einzigartig in seiner spezifischen Diethylaminoethyl-Substitution, die seine Löslichkeit und pharmakokinetischen Eigenschaften beeinflusst.

Theophyllin: Ein bekanntes Bronchodilatator, das zur Behandlung von Asthma und chronisch obstruktiver Lungenerkrankung (COPD) eingesetzt wird.

Biologische Aktivität

Etamiphylline, a xanthine derivative, has garnered attention due to its multifaceted biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

This compound hydrochloride is recognized primarily for its bronchodilator effects, similar to theophylline. It is thought to exert its action by relaxing smooth muscle in the airways, potentially through the inhibition of phosphodiesterase enzymes, which leads to increased levels of intracellular cyclic AMP (cAMP) . However, clinical efficacy data suggest that these effects may not be as robust as initially hypothesized.

Moreover, this compound exhibits anticholinesterase activity , inhibiting the breakdown of acetylcholine. This property has prompted investigations into its use for treating conditions like myasthenia gravis , an autoimmune disorder characterized by muscle weakness . Additionally, there is evidence suggesting that this compound may possess anticonvulsant properties , as it has been shown to elevate seizure thresholds in animal models .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in various contexts. For instance, a study involving equines administered this compound camsylate intravenously at a dose of 2.8 mg/kg revealed insights into its metabolism and elimination profile. Blood and urine samples were analyzed up to 32 hours post-administration, confirming the presence of both the parent compound and its metabolites .

Case Study 1: Myasthenia Gravis Treatment

A clinical investigation into the use of this compound for myasthenia gravis involved a cohort of patients who exhibited varying responses to traditional therapies. The study noted improvements in muscle strength and endurance among participants treated with this compound, particularly in those with moderate disease severity. The results indicated that this compound could serve as an adjunct therapy in managing myasthenia gravis symptoms .

Case Study 2: Anticonvulsant Effects

In another study focusing on the anticonvulsant properties of this compound, researchers administered the compound to animal models prone to seizures. The results demonstrated a significant increase in seizure threshold compared to control groups receiving placebo treatments. This finding suggests potential applications for this compound in epilepsy management .

Comparative Efficacy

The following table summarizes key findings from studies assessing the biological activity of this compound compared to other xanthine derivatives:

| Compound | Primary Activity | Mechanism | Clinical Efficacy |

|---|---|---|---|

| This compound | Bronchodilation | Phosphodiesterase inhibition | Moderate; needs further research |

| Theophylline | Bronchodilation | Phosphodiesterase inhibition | Well-established |

| Caffeine | Central nervous system stimulant | Adenosine receptor antagonism | Established for alertness |

| Aminophylline | Bronchodilation | Similar to theophylline | Well-established |

Safety and Adverse Effects

While this compound is generally well-tolerated, some adverse effects have been reported. These include gastrointestinal disturbances and potential interactions with other medications due to its metabolic pathways involving cytochrome P450 enzymes . Monitoring is advised when this compound is co-administered with drugs such as acyclovir or adalimumab, which can alter its metabolism .

Eigenschaften

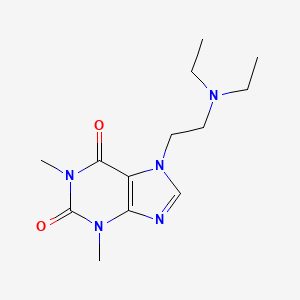

IUPAC Name |

7-[2-(diethylamino)ethyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O2/c1-5-17(6-2)7-8-18-9-14-11-10(18)12(19)16(4)13(20)15(11)3/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKLBIOQCIORSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C=NC2=C1C(=O)N(C(=O)N2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17140-68-0 (mono-hydrochloride) | |

| Record name | Etamiphyllin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000314352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10861866 | |

| Record name | Etaminophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Etamiphylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

314-35-2, 59547-58-9 | |

| Record name | Etamiphyllin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=314-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etamiphyllin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000314352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etamiphyllin heparinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059547589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etamiphylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13592 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etamiphylline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Etaminophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etamiphyllin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETAMIPHYLLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/221A91BQ2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Etamiphylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

75 °C | |

| Record name | Etamiphylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.